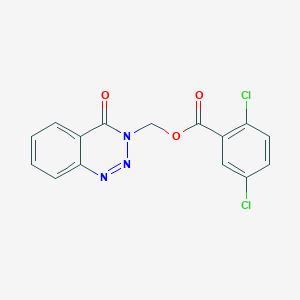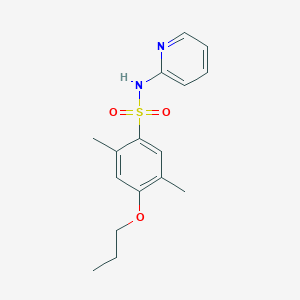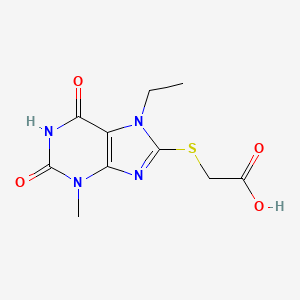
2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid is a purine derivative that has gained attention in recent years due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes a purine ring system substituted with ethyl, methyl, and sulfanylacetic acid groups.
准备方法
The synthesis of 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid typically involves multiple stepsThe reaction conditions often involve the use of anhydrous solvents and specific catalysts to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced derivatives.
科学研究应用
2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid can be compared to other purine derivatives, such as:
2,6-Dioxopurine: Lacks the ethyl and methyl substituents, making it less versatile in certain applications.
8-Mercaptopurine: Contains a thiol group instead of the sulfanylacetic acid group, leading to different chemical and biological properties.
Allopurinol: Used primarily as a medication for gout, it has a different substitution pattern on the purine ring.
属性
IUPAC Name |
2-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c1-3-14-6-7(11-10(14)19-4-5(15)16)13(2)9(18)12-8(6)17/h3-4H2,1-2H3,(H,15,16)(H,12,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLQHVCNJZANDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
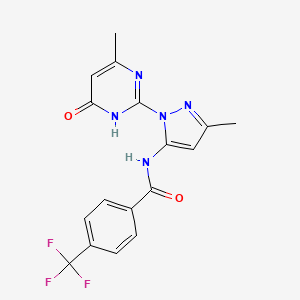
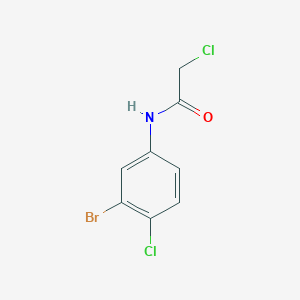
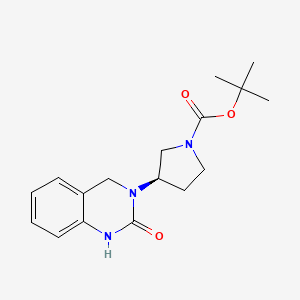

![2-[2-(Benzyloxy)phenoxy]acetic acid](/img/structure/B2383423.png)
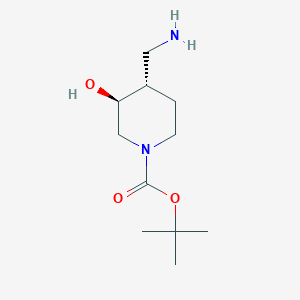
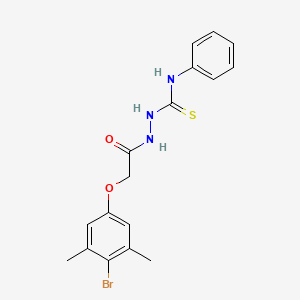

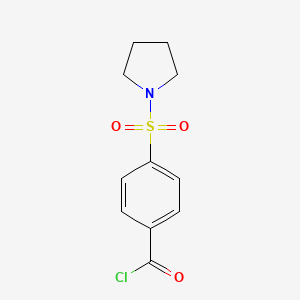
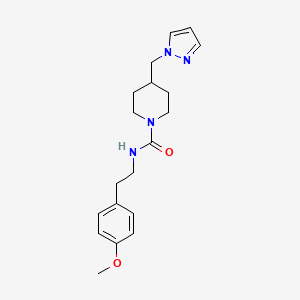

![Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate](/img/structure/B2383434.png)
